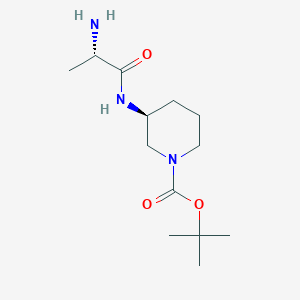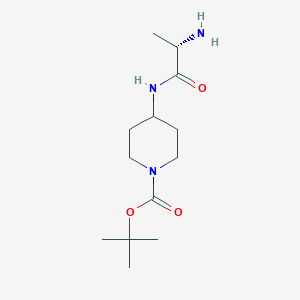![molecular formula C14H29N3O2 B7915141 [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7915141.png)
[1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperidine ring, an aminoethyl group, and a carbamic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminoethyl group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the piperidine ring or the ester group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethyl group, while reduction can lead to the formation of different piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in receptor studies or as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it valuable for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders, given its structural similarity to certain neurotransmitters.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with receptors, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid ethyl ester
- [1-(2-Amino-ethyl)-piperidin-3-yl]-propyl-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester stands out due to its specific combination of functional groups. This unique structure allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)12-7-6-9-16(11-12)10-8-15/h12H,5-11,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMAGCUUVOROMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915059.png)

![Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915067.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915076.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915081.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915084.png)

![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915089.png)
![2-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7915104.png)
![[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915112.png)
![3-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7915116.png)
![4-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7915133.png)
![[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7915161.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7915166.png)
